molecular formula C15H22FN3O2 B6149289 tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate CAS No. 1507680-86-5

tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate

Cat. No. B6149289
CAS RN: 1507680-86-5
M. Wt: 295.4
InChI Key:
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Description

Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate (TFPC) is an organic compound derived from the tertiary amine-containing piperazine ring system. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. It has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for binding proteins, and as a model for studying the mechanism of action of drugs.

Scientific Research Applications

Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, such as the hydrolysis of esters and the oxidation of alcohols. It has also been used as a ligand for binding proteins, such as the human immunodeficiency virus (HIV) protease. Furthermore, tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate has been used as a model for studying the mechanism of action of drugs, such as the antifungal drug fluconazole.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate is not completely understood. However, it is believed that the piperazine ring system of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate is involved in the binding of the compound to its target proteins. It is also believed that the presence of the amino group in the molecule allows it to form hydrogen bonds with the target proteins, thus stabilizing the binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate are not well understood. However, it has been shown to inhibit the activity of several enzymes, including the HIV protease and the enzyme responsible for the hydrolysis of esters. It has also been shown to bind to certain proteins, such as the HIV protease, and to inhibit their activity.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate in laboratory experiments include its high reactivity, low toxicity, and relatively low cost. Additionally, it is relatively easy to synthesize and is readily available. However, the compound is not very stable and has a limited shelf life. Furthermore, its reactivity can lead to unwanted side reactions.

Future Directions

Future research on tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate could focus on its use as a substrate for enzymatic reactions, such as the oxidation of alcohols. Additionally, further research could be conducted on the biochemical and physiological effects of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate, as well as its potential applications in drug design and development. Finally, further research could be conducted on the stability of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate and ways to improve its shelf life.

Synthesis Methods

The synthesis of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate begins with the reaction of tert-butyl 4-chlorophenylpiperazine-1-carboxylate with 3-amino-4-fluorophenol. This reaction is catalyzed by a base, such as potassium carbonate, and yields the desired product in high yield. The reaction is typically carried out in a polar solvent, such as acetonitrile, at temperatures below 40°C. The reaction is usually complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate with 3-aminophenylboronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate", "3-aminophenylboronic acid", "palladium catalyst" ], "Reaction": [ "The tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane.", "To this solution, 3-aminophenylboronic acid and a palladium catalyst are added.", "The reaction mixture is then heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and filtered to remove any solid impurities.", "The filtrate is then concentrated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain the final product, tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate." ] }

CAS RN

1507680-86-5

Product Name

tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate

Molecular Formula

C15H22FN3O2

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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